(R)-7,8-difluorochroman-4-amine hydrochloride
CAS No.: 1266231-84-8
Cat. No.: VC0059612
Molecular Formula: C9H10ClF2NO
Molecular Weight: 221.632
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1266231-84-8 |
---|---|
Molecular Formula | C9H10ClF2NO |
Molecular Weight | 221.632 |
IUPAC Name | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Standard InChI | InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H/t7-;/m1./s1 |
Standard InChI Key | UUOXQIUITFURPF-OGFXRTJISA-N |
SMILES | C1COC2=C(C1N)C=CC(=C2F)F.Cl |
Introduction
Chemical Properties and Structure
(R)-7,8-difluorochroman-4-amine hydrochloride is characterized by its specific molecular structure featuring a chroman core with two fluorine atoms at the 7 and 8 positions. This configuration contributes significantly to its chemical behavior and potential applications in pharmaceutical development.
Basic Chemical Profile
The compound has the following fundamental properties:
Property | Value |
---|---|
CAS Number | 1266231-84-8 |
Molecular Formula | C9H10ClF2NO |
Molecular Weight | 221.632 g/mol |
IUPAC Name | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |
Stereochemistry | R configuration at the 4-position |
Salt Form | Hydrochloride |
The R-enantiomer configuration at the 4-position is a critical characteristic that determines its stereochemical properties and potential biological activity . The presence of the two fluorine atoms at positions 7 and 8 of the chroman ring system creates a unique electronic environment that influences both the physical and chemical properties of this compound.
Structural Characteristics
The chroman core of this compound consists of a benzene ring fused with a pyran ring, creating a bicyclic structure. The difluorination pattern at positions 7 and 8 creates a specific electronic distribution that impacts the compound's interactions with biological targets. Additionally, the amine group at position 4 provides a site for potential hydrogen bonding and further chemical modifications, which is valuable for pharmaceutical applications.
The hydrochloride salt formation improves the compound's stability and solubility in aqueous media, making it more suitable for various experimental and formulation processes in pharmaceutical research .
Synthesis and Preparation Methods
The synthesis of (R)-7,8-difluorochroman-4-amine hydrochloride involves multiple reaction steps and specific conditions to ensure the correct stereochemistry and purity.
Synthetic Pathways
The preparation of this compound typically begins with difluorochroman derivatives as starting materials. The synthetic route includes several key steps:
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Formation of the chroman scaffold with the appropriate difluoro substitution pattern
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Introduction of the amine group at the 4-position with the correct stereochemistry
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Conversion to the hydrochloride salt form to enhance stability and solubility
Industrial Production Techniques
For large-scale production, continuous flow reactors are often employed to ensure consistency and quality in the final product. This approach allows for better control of reaction parameters such as temperature, pressure, and residence time, which are critical for achieving high yields and stereoselectivity.
Purification Methods
After synthesis, purification is essential to obtain high-quality material. Common purification techniques include:
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Recrystallization: To remove impurities and achieve higher purity levels
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Column chromatography: For separation of stereoisomers and related compounds
These purification steps are crucial for ensuring that the final product meets the required specifications for research and development applications.
Parameter | Recommendation |
---|---|
Temperature | Room temperature |
Container | Airtight, light-resistant container |
Humidity | Low humidity environment |
Protection | Protect from direct sunlight and moisture |
Solution Preparation and Stability
When preparing stock solutions, it is important to select appropriate solvents based on the compound's solubility profile. For long-term storage of solutions, the following guidelines are recommended:
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Solutions should be stored at -80°C for optimal long-term stability
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The recommended usage period for prepared solutions is typically six months
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Aliquoting solutions can minimize freeze-thaw cycles and extend shelf life
Following these storage and handling recommendations ensures that the compound maintains its chemical integrity and biological activity for research purposes.
Applications in Pharmaceutical Research
(R)-7,8-difluorochroman-4-amine hydrochloride has significant applications in pharmaceutical research and development, particularly as an intermediate in drug discovery.
Role as a Synthetic Building Block
This compound serves as an important building block in organic synthesis, particularly for the development of more complex pharmaceutical compounds. Its unique structural features, including the difluoro substitution pattern and the chiral amine group, make it valuable for creating compounds with specific pharmacological properties.
Neurological and Psychiatric Drug Development
Researchers frequently explore the potential of (R)-7,8-difluorochroman-4-amine hydrochloride in designing drugs that interact with specific neurotransmitter systems, such as serotonin or dopamine receptors . The compound's ability to modulate these pathways makes it particularly relevant for the development of therapeutic agents targeting neurological and psychiatric disorders.
Advantages of Chirality in Drug Development
The R-configuration at the 4-position enables the development of enantiomerically pure drugs, which can offer significant advantages in terms of :
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Enhanced efficacy through more specific target binding
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Reduced side effects compared to racemic mixtures
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Improved pharmacokinetic profiles
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Potential for lower effective doses
These benefits highlight the importance of chirality in modern drug development and the specific value of compounds like (R)-7,8-difluorochroman-4-amine hydrochloride in medicinal chemistry.
Comparison with Related Compounds
Understanding the similarities and differences between (R)-7,8-difluorochroman-4-amine hydrochloride and related compounds provides valuable context for its applications.
Structural Analogs
Several related compounds share structural similarities with (R)-7,8-difluorochroman-4-amine hydrochloride but differ in specific aspects:
Compound | Structural Differences | Common Applications |
---|---|---|
(R)-6,8-difluorochroman-4-amine | Different position of one fluorine atom (6 vs. 7) | Organic synthesis, medicinal chemistry |
5,7-Difluorochroman-4-amine hydrochloride | Different positions of both fluorine atoms | Pharmaceutical research, neurological studies |
5,7-Difluorochroman-4-ol | Different functional group (hydroxyl vs. amine) and fluorine positions | Intermediate in tegoprazan synthesis |
These structural variations can lead to significant differences in biological activity, highlighting the importance of specific substitution patterns in drug design.
Impact of Fluorination Pattern
The position of fluorine atoms on the chroman ring system can significantly impact the compound's:
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Electronic properties and charge distribution
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Metabolic stability and resistance to enzymatic degradation
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Lipophilicity and membrane permeability
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Binding affinity to specific biological targets
These factors underscore the significance of the specific 7,8-difluoro substitution pattern in (R)-7,8-difluorochroman-4-amine hydrochloride for its intended applications.
Current Research and Future Perspectives
Research involving (R)-7,8-difluorochroman-4-amine hydrochloride continues to evolve, with several promising directions for future development.
Current Research Applications
Recent research has focused on utilizing this compound in the following areas:
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Development of novel therapeutic agents targeting neurological disorders
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Creation of compounds that interact with specific neurotransmitter systems
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Exploration of structure-activity relationships in chroman-based pharmaceuticals
Future Research Directions
Potential future research directions for (R)-7,8-difluorochroman-4-amine hydrochloride include:
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Development of more efficient synthetic routes to reduce production costs
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Exploration of additional pharmacological applications beyond current neurological targets
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Investigation of structure-activity relationships through systematic modification of the core structure
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Development of improved formulation strategies to enhance its utility in drug discovery
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